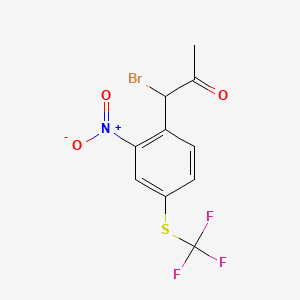
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with a molecular formula of C10H7BrF3NO3S This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
The synthesis of 1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the bromination of 1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective bromination of the desired position .
Chemical Reactions Analysis
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate for nucleophilic substitution, and catalysts like palladium on carbon for reduction reactions .
Scientific Research Applications
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Biological Studies: Researchers use this compound to study the effects of trifluoromethylthio groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethylthio group can influence the compound’s lipophilicity and binding affinity to proteins and enzymes. These interactions can modulate various biological processes, including enzyme inhibition and signal transduction .
Comparison with Similar Compounds
1-Bromo-1-(2-nitro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-2-(trifluoromethylthio)benzene: This compound lacks the nitro and propan-2-one groups, making it less reactive in certain chemical reactions.
1-Bromo-1-(4-nitro-2-(trifluoromethylthio)phenyl)propan-2-one: This is a positional isomer with the nitro group in a different position, which can affect its reactivity and biological activity.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7BrF3NO3S |
|---|---|
Molecular Weight |
358.13 g/mol |
IUPAC Name |
1-bromo-1-[2-nitro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3NO3S/c1-5(16)9(11)7-3-2-6(19-10(12,13)14)4-8(7)15(17)18/h2-4,9H,1H3 |
InChI Key |
OKOGYLOVMFNADD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















